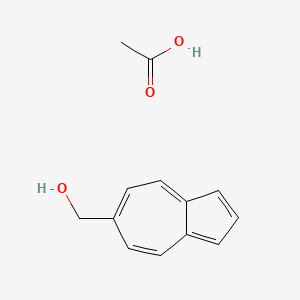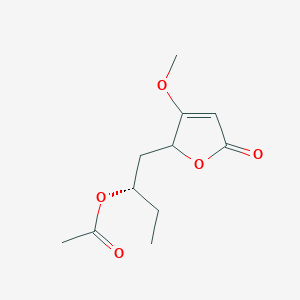![molecular formula C46H76N2O6 B14221253 4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl CAS No. 827340-48-7](/img/structure/B14221253.png)
4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis[(hexadecyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a biphenyl core substituted with hexadecyloxy and dinitro groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(hexadecyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl typically involves a multi-step process. One common method includes the nitration of 4,4’-bis[(hexadecyloxy)methyl]-1,1’-biphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3,3’ positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis[(hexadecyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hexadecyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the hexadecyloxy groups, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkoxy reagents, nucleophiles.
Oxidation: Potassium permanganate, other oxidizing agents.
Major Products Formed
Reduction: Formation of 4,4’-Bis[(hexadecyloxy)methyl]-3,3’-diamino-1,1’-biphenyl.
Substitution: Formation of various alkoxy-substituted biphenyl derivatives.
Oxidation: Formation of oxidized derivatives at the hexadecyloxy positions.
Applications De Recherche Scientifique
4,4’-Bis[(hexadecyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,4’-Bis[(hexadecyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the hexadecyloxy groups may influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(Hexadecyloxy)-3-methoxyphenyl]-1,3-benzothiazole: A heterocyclic compound with similar hexadecyloxy substitution but different core structure.
Oxirane [(hexadecyloxy) methyl]-Propane: A compound with hexadecyloxy substitution and an oxirane ring.
Uniqueness
4,4’-Bis[(hexadecyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is unique due to its biphenyl core with dual nitro and hexadecyloxy substitutions, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
827340-48-7 |
|---|---|
Formule moléculaire |
C46H76N2O6 |
Poids moléculaire |
753.1 g/mol |
Nom IUPAC |
1-(hexadecoxymethyl)-4-[4-(hexadecoxymethyl)-3-nitrophenyl]-2-nitrobenzene |
InChI |
InChI=1S/C46H76N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-53-39-43-33-31-41(37-45(43)47(49)50)42-32-34-44(46(38-42)48(51)52)40-54-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34,37-38H,3-30,35-36,39-40H2,1-2H3 |
Clé InChI |
XRWQDCAHAZMIHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC1=C(C=C(C=C1)C2=CC(=C(C=C2)COCCCCCCCCCCCCCCCC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)
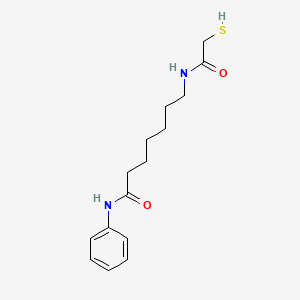
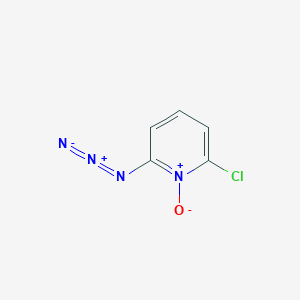
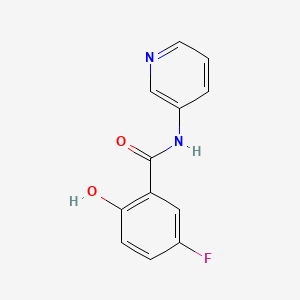
![Fluoro[bis(trifluoromethyl)]alumane](/img/structure/B14221213.png)
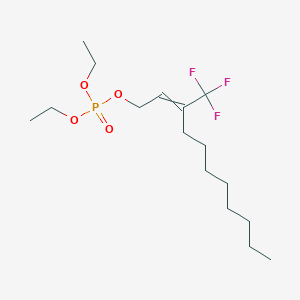
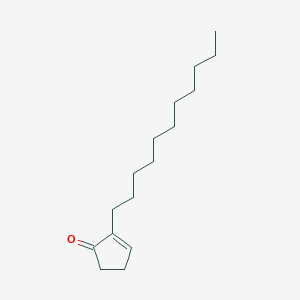
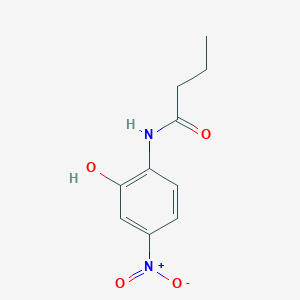

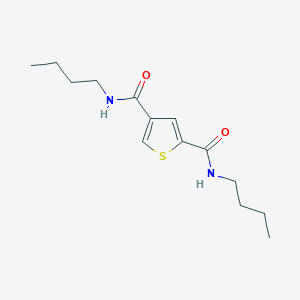
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
